molecular formula C8H16ClNO B3015910 [(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride CAS No. 2253629-74-0

[(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride

Cat. No.: B3015910
CAS No.: 2253629-74-0
M. Wt: 177.67
InChI Key: MDMDEKCVTBLHEN-HZIXLPQISA-N
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Description

[(1R,2R,4R,5R)-5-Amino-2-bicyclo[221]heptanyl]methanol;hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is a bicyclic amine derivative, characterized by its unique structure which includes a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor.

    Amination: Introduction of the amino group at the desired position on the bicyclic ring.

    Hydroxylation: Introduction of the hydroxyl group to form the methanol derivative.

    Hydrochloride Formation: Conversion to the hydrochloride salt to enhance stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

[(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2R,4R)-2-Aminobicyclo[2.2.1]heptan-1-yl]methanol;hydrochloride
  • (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane derivatives

Uniqueness

[(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its bicyclic structure provides rigidity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-8-3-5-1-6(8)2-7(5)4-10;/h5-8,10H,1-4,9H2;1H/t5-,6-,7+,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMDEKCVTBLHEN-HZIXLPQISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CC2N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1C[C@H]2N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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